molecular formula C11H11BrO4 B13844151 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid CAS No. 1253791-14-8

2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid

Cat. No.: B13844151
CAS No.: 1253791-14-8
M. Wt: 287.11 g/mol
InChI Key: VWKFNGVIAYPBRC-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid is an organic compound with the molecular formula C11H11BrO4 It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 4-bromophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid typically involves the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. This selective bromination process ensures the production of pure this compound, which is crucial for its use as an intermediate in the synthesis of other compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products Formed

    Substitution: Iodo or fluoro derivatives of the original compound.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) and drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The compound’s structure allows it to act as a precursor for various bioactive molecules, which can interact with enzymes, receptors, and other cellular components, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)propionic acid: Similar in structure but lacks the additional methyl group on the propanedioic acid moiety.

    4-Bromophenylacetic acid: Contains a similar bromophenyl group but differs in the acetic acid backbone.

    2-(4-Bromophenyl)-2-methylpropanoic acid: Very similar but differs in the position of the bromophenyl group.

Uniqueness

2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group and the propanedioic acid backbone makes it a versatile intermediate for synthesizing various complex molecules.

Properties

CAS No.

1253791-14-8

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-2-methylpropanedioic acid

InChI

InChI=1S/C11H11BrO4/c1-11(9(13)14,10(15)16)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

VWKFNGVIAYPBRC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)(C(=O)O)C(=O)O

Origin of Product

United States

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